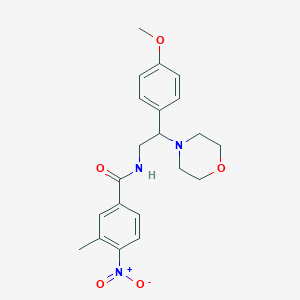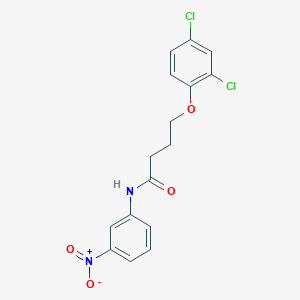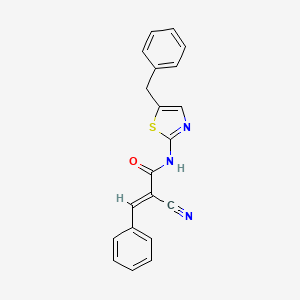
N-(3-シアノ-4,5,6,7-テトラヒドロ-1-ベンゾチオフェン-2-イル)-4-エトキシベンズアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-fluorobenzamide” is a member of the class of benzamides obtained by formal condensation of the carboxy group of 2-fluorobenzoic acid with the amino group of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile .
Molecular Structure Analysis
The molecular formula of “N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-fluorobenzamide” is C16H13FN2OS. The average mass is 300.351 and the monoisotopic mass is 300.073261943 .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-fluorobenzamide” are not available in the sources I found .科学的研究の応用
JNK2およびJNK3キナーゼ阻害剤
“N-(3-シアノ-4,5,6,7-テトラヒドロ-1-ベンゾチオフェン-2-イル)アミド”は、JNK2およびJNK3キナーゼの強力かつ選択的な阻害剤として同定されています . これらの化合物は、JNK2およびJNK3に対して同等の効力を示し(pIC 6.5)、JNK1、p38α、およびERK2に対しては、ミトゲン活性化プロテインキナーゼ(MAPK)ファミリー内で選択性を示しています .
ユニークな結合様式
これらの化合物のJNK3におけるX線結晶構造解析により、ユニークな結合様式が明らかになりました . 3-シアノ置換基は、ATP結合部位のヒンジ領域と水素結合受容体相互作用を形成します .
ベンズアミド誘導体
“N-(3-シアノ-4,5,6,7-テトラヒドロ-1-ベンゾチオフェン-2-イル)-4-エトキシベンズアミド”は、ベンズアミド類のクラスに属します . これは、2-フルオロ安息香酸のカルボキシル基と2-アミノ-4,5,6,7-テトラヒドロ-1-ベンゾチオフェン-3-カルボニトリルのアミノ基との間の形式的な縮合によって得られます .
潜在的な治療用途
JNK2およびJNK3キナーゼに対する阻害活性を考えると、この化合物は、これらのキナーゼが重要な役割を果たす疾患において、潜在的な治療用途を持つ可能性があります。 これには、炎症性疾患、神経変性疾患、および特定の種類のがんが含まれます .
創薬と開発
この化合物のユニークな結合様式は、JNK2およびJNK3キナーゼを標的とする新規薬物の設計と開発のための貴重な洞察を提供します .
生化学的研究
この化合物は、JNK2およびJNK3キナーゼ、およびMAPKシグナル伝達経路の役割と機能を研究するための生化学的研究に使用できます .
作用機序
Target of Action
Similar compounds have been found to inhibit jnk2 and jnk3 kinases , which are part of the mitogen-activated protein kinase (MAPK) family . These kinases play a crucial role in cellular processes such as proliferation, differentiation, and apoptosis.
Mode of Action
Similar compounds have been found to inhibit jnk2 and jnk3 kinases . The inhibition likely occurs through the formation of an H-bond acceptor interaction with the hinge region of the ATP-binding site .
Biochemical Pathways
Given its potential inhibition of jnk2 and jnk3 kinases , it may affect pathways regulated by these kinases, such as the JNK signaling pathway. This pathway is involved in stress responses, inflammation, apoptosis, and other cellular processes.
Result of Action
Inhibition of jnk2 and jnk3 kinases could potentially lead to altered cellular responses to stress, inflammation, and apoptosis.
Safety and Hazards
生化学分析
Biochemical Properties
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-ethoxybenzamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to interact with telomerase, a ribonucleoprotein responsible for maintaining telomere length and chromosomal integrity in frequently dividing cells . The compound acts as a selective non-nucleoside telomerase inhibitor, which can inhibit the enzyme’s activity and potentially serve as an anticancer agent .
Cellular Effects
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-ethoxybenzamide has been observed to affect various types of cells and cellular processes. It influences cell function by inhibiting telomerase activity, leading to reduced telomere length and impaired cell proliferation . This compound can also impact cell signaling pathways, gene expression, and cellular metabolism, making it a potential candidate for cancer therapy .
Molecular Mechanism
The molecular mechanism of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-ethoxybenzamide involves its binding interactions with telomerase. By binding to the enzyme, the compound inhibits its activity, preventing the elongation of telomeres and ultimately leading to cell death in cancer cells . This inhibition is achieved through direct noncompetitive inhibition, which makes the compound a potent telomerase inhibitor .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-ethoxybenzamide have been studied over time. The compound’s stability and degradation have been evaluated, showing that it remains stable under specific conditions . Long-term effects on cellular function have also been observed, with the compound demonstrating sustained inhibition of telomerase activity and reduced cell proliferation over extended periods .
Dosage Effects in Animal Models
The effects of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-ethoxybenzamide vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects, with higher doses leading to increased inhibition of telomerase activity and reduced tumor growth . At high doses, toxic or adverse effects may be observed, highlighting the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-ethoxybenzamide is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound’s effects on metabolic flux and metabolite levels have been studied, revealing its potential to alter cellular metabolism and contribute to its anticancer properties .
Transport and Distribution
The transport and distribution of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-ethoxybenzamide within cells and tissues have been investigated. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions play a crucial role in determining the compound’s efficacy and therapeutic potential .
Subcellular Localization
The subcellular localization of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-ethoxybenzamide has been studied to understand its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interaction with telomerase and other biomolecules, contributing to its overall biochemical effects .
特性
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-2-22-13-9-7-12(8-10-13)17(21)20-18-15(11-19)14-5-3-4-6-16(14)23-18/h7-10H,2-6H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDZNRYQJVVHBHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,5-dimethylphenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2510315.png)



![[4-(1H-1,3-benzodiazol-1-yl)-2-chlorophenyl]methanamine dihydrochloride](/img/structure/B2510321.png)


![3-[(3,4,5-trimethoxybenzoyl)amino]propanoic Acid](/img/structure/B2510325.png)
![1-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-4-(phenylsulfonyl)butan-1-one](/img/structure/B2510330.png)

![2-Prop-2-enylsulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine](/img/structure/B2510332.png)
![Bicyclo[3.2.0]hept-6-ene-6-carboxylic acid](/img/structure/B2510333.png)
![3-[[4-(2-Methylphenyl)-5-prop-2-ynylsulfanyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one](/img/structure/B2510334.png)
![2-[(4-Chlorophenyl)methyl]-6-(3-methoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2510338.png)